molecular formula C6H3BrF3N B054369 4-Bromo-3-(trifluoromethyl)pyridine CAS No. 1060801-89-9

4-Bromo-3-(trifluoromethyl)pyridine

Cat. No.: B054369
CAS No.: 1060801-89-9
M. Wt: 225.99 g/mol
InChI Key: RLVNVSDFDCYSAY-UHFFFAOYSA-N
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Description

4-Bromo-3-(trifluoromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromine atom at the fourth position and a trifluoromethyl group at the third position on the pyridine ring

Mechanism of Action

Target of Action

4-Bromo-3-(trifluoromethyl)pyridine is primarily used as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The compound’s primary targets are the organoboron reagents used in this reaction .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, this compound interacts with its targets through a process known as transmetalation . This process involves the transfer of an organic group (in this case, the trifluoromethylpyridine group) from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely used in organic chemistry for the formation of carbon–carbon bonds . The downstream effects include the creation of new organic compounds with potential applications in various industries .

Pharmacokinetics

As a reagent used in chemical reactions, its bioavailability would be determined by the reaction conditions, such as temperature, ph, and the presence of a catalyst .

Result of Action

The primary result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds . In the agrochemical and pharmaceutical industries, trifluoromethylpyridine derivatives have been used in the protection of crops from pests and in the development of new drugs .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the reaction conditions (such as temperature and pH), the presence of a catalyst, and the specific organoboron reagents used . Proper storage conditions are also crucial to maintain the stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the bromination of 3-(trifluoromethyl)pyridine. This reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position .

Another method involves the trifluoromethylation of 4-bromopyridine. This can be achieved using trifluoromethylating agents such as trifluoromethyl copper or other trifluoromethylating reagents under specific reaction conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination or trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted pyridines, while metalation reactions can lead to the formation of organometallic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-(trifluoromethyl)pyridine is unique due to the presence of both the bromine atom and the trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical properties, such as enhanced reactivity in substitution reactions and increased lipophilicity, making it valuable in various applications .

Properties

IUPAC Name

4-bromo-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3N/c7-5-1-2-11-3-4(5)6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVNVSDFDCYSAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60634103
Record name 4-Bromo-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060801-89-9
Record name 4-Bromo-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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